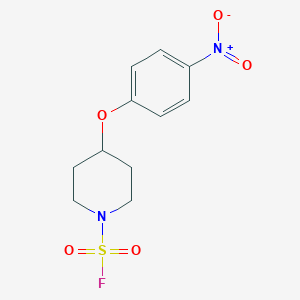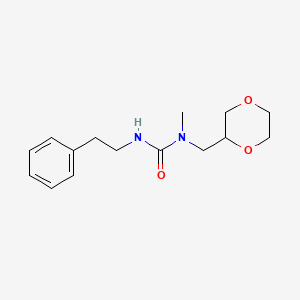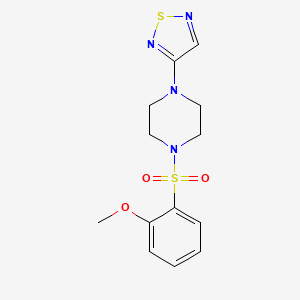
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicide Development
One of the notable applications of this compound is in the development of herbicides. The derivative 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine has shown promising herbicidal activity against Phalaris minor , a major weed in wheat crops . This compound acts by binding to the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for the electron transfer in photosynthesis. The binding affinity and inhibition constant of this derivative are higher than the reference ligand molecule, making it a potential candidate for herbicide development.
NHC-Catalyzed Reactions
“N-mesityl-2-morpholinoacetamide” plays a significant role in N-heterocyclic carbene (NHC) catalyzed reactions. The presence of the N-mesityl group in NHCs has been found to accelerate the formation of the Breslow intermediate, which is a key step in many catalytic cycles . This effect is particularly pronounced in reactions involving α-functionalized aldehydes, including annulations, oxidizations, and redox reactions.
Photophysical Properties Research
The compound’s derivatives are used to study photophysical properties. For instance, novel 2-aryl-4-(morpholin-4-yl)quinazolines, which are related to the compound , have been synthesized and their photophysical properties investigated . These studies are essential for understanding the behavior of these compounds under various light conditions, which is valuable for designing materials for optical applications.
Molecular Dynamics Simulations
The compound’s derivatives have been used in molecular dynamics simulations to evaluate the binding and conformational stability of docked complexes . This application is crucial in the field of computational chemistry, where simulations can predict the behavior of molecules in various environments and binding scenarios.
De Novo Design of Herbicides
In the context of herbicide resistance, derivatives of “N-mesityl-2-morpholinoacetamide” have been utilized in the de novo design of herbicides . This involves creating new molecules from scratch based on desired properties and predicted interactions with target proteins, such as the D1 protein of PS-II in weeds.
Binding Free Energy Calculations
The compound’s derivatives have been subjected to binding free energy calculations, which are part of the process to determine how energetically favorable a binding interaction is . This information is vital for drug design and understanding how molecules interact with biological targets.
Whole Plant Assay Evaluations
Custom synthesized derivatives of “N-mesityl-2-morpholinoacetamide” have been evaluated for their herbicidal activity and specificity through whole plant assays under laboratory-controlled conditions . This application is critical for confirming the practical efficacy of potential herbicides.
Mechanistic Investigations in Catalysis
The compound is used in mechanistic investigations to understand the steps involved in NHC-catalyzed reactions of enals . These studies help in rationalizing the observed catalyst preference and guide the selection and design of catalysts for chemical reactions.
Mécanisme D'action
Target of Action
The primary targets of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as N-mesityl-2-morpholinoacetamide, are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-mesityl-2-morpholinoacetamide’s action are currently unknown
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRHNYMGSCWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)
![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)



![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)